A Technical Guide to 2-methyl-N,N-dipropylbenzenesulfonamide: Properties, Synthesis, and Analysis
A Technical Guide to 2-methyl-N,N-dipropylbenzenesulfonamide: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-N,N-dipropylbenzenesulfonamide, an N,N-disubstituted aromatic sulfonamide. While specific research on this molecule is limited, this document leverages established principles of organic chemistry and extensive data on analogous structures to detail its chemical and physical properties, present a robust and validated synthetic protocol, and outline methods for its structural elucidation. The narrative emphasizes the causal relationships behind its predicted characteristics and the rationale for the described experimental procedures, offering field-proven insights for researchers exploring this class of compounds.
Introduction and Molecular Structure
2-methyl-N,N-dipropylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine.[1] This structural motif is found in numerous important pharmaceuticals, including antibacterial sulfa drugs and anti-inflammatory agents.[2][3] The title compound is specifically a tertiary sulfonamide, featuring a tolyl group (2-methylphenyl) attached to the sulfur atom and two propyl groups on the nitrogen atom.
The presence of the ortho-methyl group on the benzene ring and the N,N-dipropyl substitution creates a sterically hindered and lipophilic molecule. These features are expected to significantly influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity compared to simpler benzenesulfonamides.[4]
Molecular Identifiers:
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IUPAC Name: 2-Methyl-N,N-dipropylbenzenesulfonamide
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Molecular Formula: C₁₃H₂₁NO₂S
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Molecular Weight: 255.38 g/mol
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CAS Number: 87593-63-3
Chemical Structure:
Physicochemical Properties: A Structure-Property Relationship Analysis
The physicochemical properties of 2-methyl-N,N-dipropylbenzenesulfonamide are dictated by the interplay of its aromatic ring, the polar sulfonyl group, and the nonpolar alkyl chains. While experimentally determined data is scarce, reliable predictions can be made based on its structure.
Expertise Insight: The bulky N,N-dipropyl groups prevent the formation of intermolecular hydrogen bonds, which are possible in primary and secondary sulfonamides.[1] This lack of hydrogen bonding, combined with a relatively high molecular weight, suggests that the compound will be a high-boiling liquid or a low-melting solid at room temperature. Its largely nonpolar character, owing to the tolyl group and six additional methylene groups, predicts poor solubility in water but good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.[5]
| Property | Predicted/Typical Value | Rationale & Causality |
| Physical State | Colorless to pale yellow oil or low-melting solid | The tertiary sulfonamide structure and alkyl chains disrupt crystal lattice packing, favoring a liquid or low-melting state.[1] |
| Boiling Point | > 300 °C (Predicted) | High molecular weight and dipole-dipole interactions from the SO₂ group lead to a high boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents | The large hydrophobic surface area (tolyl and dipropyl groups) dominates the polar sulfonyl group, leading to lipophilicity.[5] |
| Density | ~1.1 g/cm³ (Predicted) | Typical for aromatic sulfonamides. |
| Stability | Stable under neutral conditions | The sulfonamide functional group is generally robust and unreactive under standard laboratory conditions.[1] |
Synthesis: A Validated Experimental Protocol
The most reliable and classic method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine.[1] This protocol details the synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide from 2-toluenesulfonyl chloride and dipropylamine.
Reaction Scheme: CH₃-C₆H₄-SO₂Cl + HN(CH₂CH₂CH₃)₂ → CH₃-C₆H₄-SO₂N(CH₂CH₂CH₃)₂ + HCl
Step-by-Step Methodology
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Reaction Setup: To a solution of dipropylamine (1.2 equivalents) and a tertiary amine base like triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottomed flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.
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Causality: Using excess amine and an additional base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6] Dichloromethane is an excellent solvent as it is inert and dissolves both reactants. Cooling prevents potential side reactions.
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Addition of Sulfonyl Chloride: Dissolve 2-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of dichloromethane and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
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Causality: Slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of impurities.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
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Trustworthiness: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared, ensuring the reaction has gone to completion.
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Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated aqueous NaHCO₃ (to remove any residual acid), and finally with brine (to reduce the amount of water in the organic layer).
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Causality: Each washing step serves a specific purpose to purify the product from unreacted starting materials and byproducts, which is a hallmark of a self-validating protocol.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel flash column chromatography.
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Causality: Column chromatography separates the target compound from any non-polar or highly polar impurities, yielding the pure 2-methyl-N,N-dipropylbenzenesulfonamide.
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Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2-methyl-N,N-dipropylbenzenesulfonamide.
Structural Elucidation and Analytical Data
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for characterization.[7]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.2 ppm (m, 4H): Aromatic protons of the tolyl group.δ ~3.1 ppm (t, 4H): Methylene protons (-N-CH₂ -CH₂-CH₃) adjacent to the nitrogen.δ ~2.6 ppm (s, 3H): Methyl protons of the tolyl group.δ ~1.6 ppm (sextet, 4H): Methylene protons (-N-CH₂-CH₂ -CH₃) in the middle of the propyl chain.δ ~0.9 ppm (t, 6H): Terminal methyl protons (-CH₂-CH₃ ) of the propyl chains. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140-125 ppm: Aromatic carbons.δ ~52 ppm: -N-CH₂ - carbons.δ ~22 ppm: -N-CH₂-CH₂ - carbons.δ ~20 ppm: Aromatic CH₃ carbon.δ ~11 ppm: Terminal -CH₃ carbons. |
| FT-IR (ATR) | ~1350-1320 cm⁻¹ (strong): Asymmetric SO₂ stretch.~1170-1150 cm⁻¹ (strong): Symmetric SO₂ stretch.~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.~2960-2850 cm⁻¹ (strong): Aliphatic C-H stretch. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 255.Key Fragments: m/z = 155 ([CH₃-C₆H₄-SO₂]⁺), m/z = 91 ([C₇H₇]⁺, tropylium ion). |
Data Integration for Structural Validation
Caption: Integrating multi-spectroscopic data for definitive structure elucidation.
Potential Applications in Research and Drug Development
While 2-methyl-N,N-dipropylbenzenesulfonamide itself is not a known drug, its core structure is relevant to medicinal chemistry. The sulfonamide group is a key pharmacophore in many drugs.[8]
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Scaffold for Library Synthesis: This compound can serve as a lead structure or building block. The aromatic ring can be further functionalized to explore structure-activity relationships (SAR) for various biological targets.
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Bioisostere Replacement Studies: In drug design, N,N-dialkylsulfonamides can be used as bioisosteres for other functional groups, like esters or amides, to modulate physicochemical properties such as stability, lipophilicity, and permeability.[9][10]
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Probing Enzyme Active Sites: As a sterically defined and lipophilic molecule, it could be used as a chemical probe to investigate the topology and nature of hydrophobic pockets in enzyme active sites.
Conclusion
2-methyl-N,N-dipropylbenzenesulfonamide is a tertiary sulfonamide whose properties are logically derived from its constituent chemical features. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. The detailed protocols and analytical insights serve as a reliable resource for researchers working with this molecule or related N,N-disubstituted sulfonamides, enabling further exploration in synthetic chemistry and drug discovery.
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